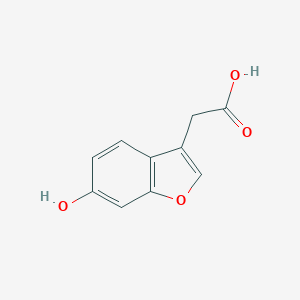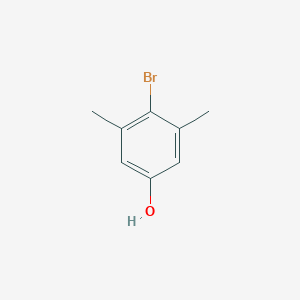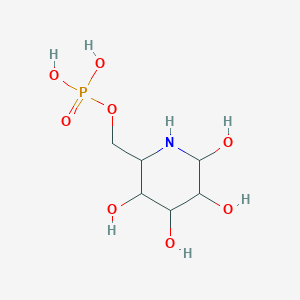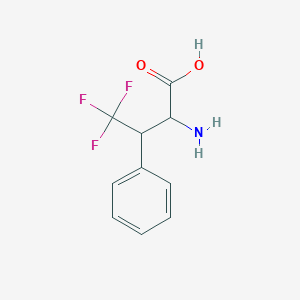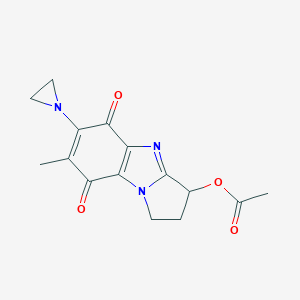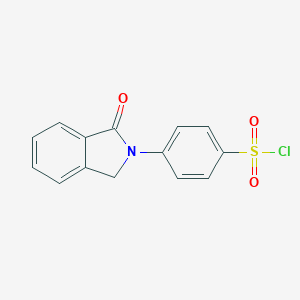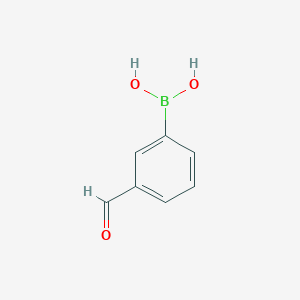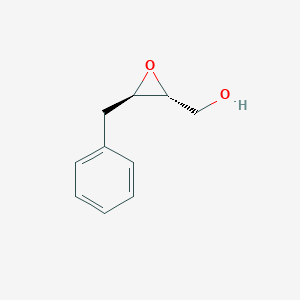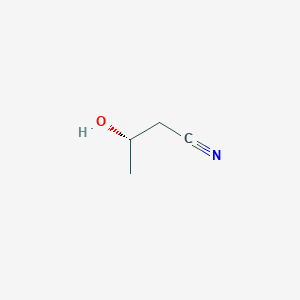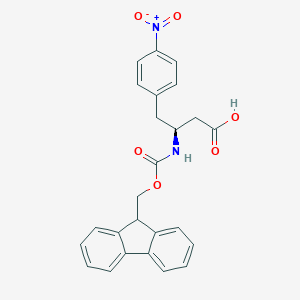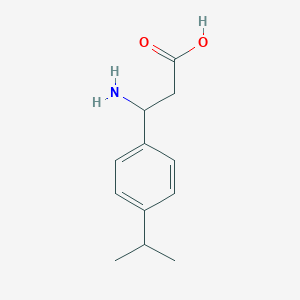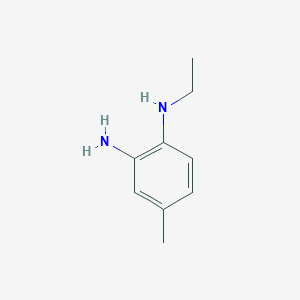
1-N-ethyl-4-methylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves reactions under specific conditions. For example, the reaction of certain diamines with tetrachloronitrobenzene under high pressure can lead to products such as 1 : 1-product and a bridged 2 : 1-product, as observed in a study by Ibata, Zou, and Demura (1995) (Ibata, Zou, & Demura, 1995).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N'-diethyl-4-nitrobenzene-1,3-diamine, has been analyzed, revealing interesting aspects like intramolecular hydrogen bonding and packing differences influenced by functionalization. Payne et al. (2010) provided detailed insights into this (Payne et al., 2010).
Chemical Reactions and Properties
Certain derivatives undergo reactions under specific conditions. For instance, the chlorination of similar compounds can lead to various products with distinct properties, as detailed by Calvert et al. (1992) in their study on 4-methylbenzene-1,2-diamine derivatives (Calvert, Hartshorn, Robinson, & Wright, 1992).
Physical Properties Analysis
The physical properties of related compounds, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior. Studies like those by Yufit (2013) on diethylbenzenes offer valuable insights (Yufit, 2013).
Chemical Properties Analysis
The chemical properties of these compounds are influenced by their molecular structure and reaction conditions. For example, the study by Ibata, Zou, and Demura (1995) shows how the reaction environment can affect the product ratio and types (Ibata, Zou, & Demura, 1995).
Applications De Recherche Scientifique
Solvent Interactions
Research on the solvent interactions of similar compounds, such as 4-methylbenzene-1,3-diamine, with various solvents (water, ethanol, propan-1-ol, and butan-1-ol) has provided insights into solute-solvent and solute-solute interactions. Studies have measured densities and viscosities to interpret these interactions, highlighting the importance of understanding the behavior of such compounds in different environments for applications in chemistry and material science (Zhu et al., 2014).
Chemical Synthesis
1-N-ethyl-4-methylbenzene-1,2-diamine and its derivatives are pivotal in the synthesis of complex molecules. For instance, the synthesis of 3,6-dimethoxybenzene-1,2-diamine from ortho- and para-dinitro derivatives demonstrates the compound's role in creating building blocks for further chemical synthesis, such as imidazobenzo(hydro)quinones, which are crucial for various chemical and pharmaceutical applications (Besset & Morin, 2009).
Material Science
In material science, derivatives of 1-N-ethyl-4-methylbenzene-1,2-diamine have been used to create advanced materials. For example, polyimides containing azomethine linkages have been synthesized using substituted aromatic diamines, which are relevant for the development of processable high-performance engineering plastics. These materials are characterized by their solubility in common solvents and high thermal stability, making them suitable for various industrial applications (Iqbal et al., 2015).
Corrosion Inhibition
The compound and its related structures have been explored as corrosion inhibitors, particularly for mild steel in acidic environments. Novel synthesized compounds based on similar aromatic diamines have shown significant corrosion inhibition efficiency, highlighting the potential of 1-N-ethyl-4-methylbenzene-1,2-diamine derivatives in protecting metals from corrosion, which is vital for extending the lifespan of metal components in industrial settings (Singh & Quraishi, 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H302, H312, H315, H319, H332, and H335 . These codes represent various health and safety hazards, including harm if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-N-ethyl-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6,11H,3,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXHASWEPWWAHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-ethyl-4-methylbenzene-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
